molecular formula C14H23N6O3S+ B1203579 S-adenosylmethioninamine CAS No. 22365-13-5

S-adenosylmethioninamine

Cat. No. B1203579
CAS RN: 22365-13-5
M. Wt: 355.44 g/mol
InChI Key: ZUNBITIXDCPNSD-LSRJEVITSA-N
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Description

Synthesis Analysis

The enzymatic synthesis of SAM, from which S-adenosylmethioninamine is derived, involves the reaction of methionine and adenosine triphosphate (ATP) catalyzed by methionine adenosyltransferase (MAT) (Schlenk & Depalma, 1957). This process is fundamental to generating SAM, a precursor for S-adenosylmethioninamine through various enzymatic transformations that modify the methionine moiety.

Molecular Structure Analysis

The molecular structure of S-adenosylmethioninamine shares the adenosyl portion with SAM but differs in the functionalization of the methionine side chain. Structural studies of SAM synthetases provide insights into the active sites and mechanism of SAM synthesis, which is directly relevant to understanding the structural basis of S-adenosylmethioninamine (Takusagawa et al., 1996). These studies reveal the enzyme's tetrameric structure, with active sites located between subunits, emphasizing the complex nature of SAM-related molecules.

Chemical Reactions and Properties

SAM participates in a variety of chemical reactions, including methylation, transsulfuration, and aminopropylation, which are likely shared by S-adenosylmethioninamine due to its structural similarity. The electrophilic character of the carbon centers adjacent to the positively charged sulfur atom in SAM drives these reactions, indicating a similar reactivity for S-adenosylmethioninamine (Fontecave et al., 2004).

Physical Properties Analysis

The physical properties of S-adenosylmethioninamine, such as solubility, stability, and melting point, are influenced by its molecular structure. While specific data on S-adenosylmethioninamine are scarce, SAM's known instability in aqueous solutions and its chiral sulfur atom provide a basis for understanding the physical behavior of S-adenosylmethioninamine. SAM's chiral instability, for instance, might suggest similar sensitivity for S-adenosylmethioninamine (Wu et al., 1983).

Chemical Properties Analysis

The chemical properties of S-adenosylmethioninamine, including reactivity, chemical stability, and interactions with biomolecules, can be inferred from SAM's role in biological systems. SAM is involved in critical metabolic pathways, including methylation reactions that modify DNA, proteins, and small molecules, indicating that S-adenosylmethioninamine may participate in similar pathways, albeit with unique substrates or outcomes (Lin, 2011).

Scientific Research Applications

  • Central Role in Cellular Biochemistry : SAMe plays a critical role in cellular processes such as methylation, aminopropylation, and transsulfuration pathways. It has been a subject of extensive research since its chemical structure was first described in 1952 (Bottiglieri, 2002).

  • Therapeutic Applications in Clinical Studies : SAMe has shown beneficial effects in clinical trials for the treatment of various conditions, including alcoholic liver disease, depression, and joint pain. Efforts are underway to develop more effective and economical production methods for SAMe due to its high potential value (Kanai et al., 2017).

  • Use in Liver Disease : SAMe's synthesis is depressed in chronic liver disease, which has led to interest in its use for ameliorating disease severity. However, despite promising pre-clinical data, there is a need for more extensive clinical trials to establish its utility in specific liver disease states (Anstee & Day, 2012).

  • Molecular Versatility : SAMe serves as a source for various groups in the synthesis of other molecules, like methylene, amino, ribosyl, and aminopropyl groups. It is also a source of 5'-deoxyadenosyl radicals, which initiate many metabolic reactions and biosynthetic pathways (Fontecave et al., 2004).

  • Applications in Neuropsychiatric Disorders : Evidence suggests that SAMe may play a role in the treatment of severe neuropsychiatric and neurodegenerative diseases. Its influence on the central nervous system through cellular transmethylation pathways is significant (Gao et al., 2018).

  • Marine-Derived Metabolites for Anti-Infectives : SAMe metabolites from marine organisms are considered as lead compounds for anti-infective drug design due to their novel structures (Sufrin et al., 2009).

Future Directions

S-adenosylmethioninamine has been suggested to positively regulate ATRAP in non-alcoholic fatty liver disease (NAFLD) and may have various potential benefits for the treatment of NAFLD . The discrepancy between positive results of S-adenosylmethioninamine treatment of experimental tumors and modest effects against human disease may depend on more advanced human disease stage at the moment of diagnosis .

properties

IUPAC Name

3-aminopropyl-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N6O3S/c1-24(4-2-3-15)5-8-10(21)11(22)14(23-8)20-7-19-9-12(16)17-6-18-13(9)20/h6-8,10-11,14,21-22H,2-5,15H2,1H3,(H2,16,17,18)/q+1/t8-,10-,11-,14-,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNBITIXDCPNSD-LSRJEVITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](CCCN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S+](CCCN)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N6O3S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701029264
Record name S-Adenosyl-L-methionamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701029264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name S-Adenosylmethioninamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

S-adenosylmethioninamine

CAS RN

22365-13-5
Record name Decarboxylated AdoMet
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22365-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Adenosyl-3-methylthiopropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022365135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Adenosyl-L-methionamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701029264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-ADENOSYLMETHIONINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y283L4G9XM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name S-Adenosylmethioninamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
257
Citations
S Shaw - Nonvitamin and Nonmineral Nutritional Supplements, 2019 - Elsevier
… In this pathway, SAMe is initially decarboxylated to furnish S-adenosylmethioninamine (Dec-SAMe, Fig. 2.1.2). This serves as the donor of the propylamine group required to convert …
Number of citations: 2 www.sciencedirect.com
KN Maclean, H Jiang, WN Phinney, BM Mclagan… - Molecular Genetics and …, 2021 - Elsevier
… methyl donor in biological methylation reactions, the decarboxylation of SAM in a reaction catalyzed by SAM decarboxylase (SDC) results in the formation of S-adenosylmethioninamine …
Number of citations: 4 www.sciencedirect.com
S Ruseva, I Popova, V Lozanov, V Mitev - Symmetry, 2021 - mdpi.com
… then the resulting S-adenosylmethionine (SAM) can be demethylated into S-adenosylhomocysteine (SAH) by methyl transferases or decarboxylated into S-adenosylmethioninamine (…
Number of citations: 1 www.mdpi.com
TRI Cataldi, G Bianco, S Abate… - … Communications in Mass …, 2009 - Wiley Online Library
… is important also in other processes, such as synthesis of the polyamines,8 in which SAM is decarboxylated by adenosylmethionine decarboxylase to form S-adenosylmethioninamine (…
R Murín, E Vidomanová, BS Kowtharapu… - Gen Physiol …, 2017 - researchgate.net
… by SAM decarboxylase [EC 4.1.1.50] to S-adenosylmethioninamine, which is a donor of pro… only up to 5% for the generation of S-adenosylmethioninamine. In humans, the liver is the …
Number of citations: 31 www.researchgate.net
S Wu - 2012 - digitalcommons.njit.edu
… anhydride Adenosine triphosphate Dichloromethane or methylene chloride Dimethylformamide DNA methyltransferase inhibitors decarboxylated SAM, S-adenosylmethioninamine …
Number of citations: 1 digitalcommons.njit.edu
WT Andrews, G Wang, E Sweren, E Dare, S Lee… - 2021 - archive.hshsl.umaryland.edu
… S-adenosylmethioninamine, a precursor to spermidine, was … S-adenosylmethioninamine acts as an aminopropyl donor in the … An increase in S-adenosylmethioninamine would result in …
Number of citations: 0 archive.hshsl.umaryland.edu
J Jiang, S Li, Y Wang, X Xiao, Y Jin, Y Wang… - International Journal of …, 2017 - Elsevier
… Our data suggests S-Adenosylmethioninamine is the most important biomarker, which is … In samples of S group, S-Adenosylmethioninamine can not be observed, and S-…
Number of citations: 8 www.sciencedirect.com
X Cui, X Li, Y He, J Yu, J Fu, B Song… - Stem Cells and …, 2021 - liebertpub.com
… Furthermore, the NOX inhibitor, Setanaxib, enhanced antioxidant metabolic pathways, especially S-adenosylmethioninamine (SAM) metabolism, to exert an antisenescence effect. …
Number of citations: 5 www.liebertpub.com
J Kanchanapiboon, A Maiuthed, P Rukthong… - Research in …, 2023 - Elsevier
… of the virulent phenotypes and the alteration of metabolites in the methionine metabolism pathway, such as homocysteine, 5-methyltetrahydrofolate and S-adenosylmethioninamine. …
Number of citations: 2 www.sciencedirect.com

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